N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-4-(2-PHENOXYACETAMIDO)BENZAMIDE
Overview
Description
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-4-(2-PHENOXYACETAMIDO)BENZAMIDE is a complex organic compound that features a benzodioxin ring system and a phenoxyacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-4-(2-PHENOXYACETAMIDO)BENZAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Attachment of the Phenoxyacetamido Group: This step involves the reaction of the benzodioxin derivative with phenoxyacetyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the intermediate with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-4-(2-PHENOXYACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Reduced forms of the amide and ether groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-4-(2-PHENOXYACETAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-4-(2-PHENOXYACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-4-(2-METHOXYACETAMIDO)BENZAMIDE: Similar structure but with a methoxy group instead of a phenoxy group.
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-4-(2-CHLOROACETAMIDO)BENZAMIDE: Contains a chloro group instead of a phenoxy group.
Uniqueness
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-4-(2-PHENOXYACETAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[(2-phenoxyacetyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c27-23(16-29-19-6-2-1-3-7-19)26-18-12-10-17(11-13-18)24(28)25-14-20-15-30-21-8-4-5-9-22(21)31-20/h1-13,20H,14-16H2,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBFEEIUSFSYEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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